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Compound of Interest |

Compound Name: N-Cyano-N-methylacetamide
CAS No.: 87718-98-7
Cat. No.: B13798277
- 7

Core Pharmacophore & Acetamiprid Metabolite (m/z 97)
Executive Summary & Chemical Identity

Target Molecule:ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-
star-inserted">

-Cyano-
-methylacetamidine Common Misnomer:
-Cyano-

-methylacetamide (in degradation literature) CAS Registry Number: 160430-64-8 (Refers to
Acetamiprid parent; metabolite often unindexed or referred to as IM-1-2/ACET-c) Molecular
Formula:

Exact Mass: 97.0640 Da[1][2]

Structural Context

This compound is the primary pharmacophore of the neonicotinoid Acetamiprid.[1][2] In
metabolic and environmental degradation studies, the chloropyridyl group is cleaved, leaving
this ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-
inserted">
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-cyanoamidine core.[1] It is critical to distinguish it from 2-cyano-
-methylacetamide (

, MW 98), a common building block.[1]

_Cyano- 2-Cyano-
Feature

-methylacetamidine -methylacetamide
Structure

Cyanoamidine ( Cyanoacetamide (
Functional Group

) )
Molecular Weight 97.12 g/mol 98.10 g/mol

m/z 97 ( m/z 98 (

Key MS Peak
) )

Mass Spectrometry (MS) Data

Method: LC-MS/MS (ESI+) or GC-MS (EI) lonization: Positive Mode[1][3]

The mass spectrum is the definitive identifier for this compound, distinguishing it from oxidative
metabolites.[1]

Fragmentation Logic (El / ESI)[1][2]

e Molecular lon (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-
star-inserted">

): m/z 97[1]

» Base Peak: Varies by energy, typically m/z 56 or 42.[1]
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miz (amu) Fragment Assignment Mechanism
ngcontent-ng-c4120160419=""
_nghost-ng-c3115686525=""
class="inline ng-star-inserted"> Parent lon (

97
(ESI) or )

(EN
Loss of
82 -methyl group (characteristic of
-methyl amidines).[1][2]
ngcontent-ng-c4120160419=""

67 nghost-ng-c3115686525="" Secondary fragmentation; loss
class="inline ng-star-inserted"> of imine fragments.[1]
ngcontent-ng-c4120160419=""

Cleavage of the cyano group (

56 _hghost-ng-c3115686525=""
class="inline ng-star-inserted">  bond rupture).[1]
ngcontent-ng-c4120160419="" -

Breakdown of the acetamidine
_nghost-ng-c3115686525=""
42 core (

class="inline ng-star-inserted">

(Acetonitrile)

)-[1]

Fragmentation Pathway Diagram
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. Fragment
Degradation > miz 42
[Acetonitrile]+

Fragment
m/z 82
[M - CH3]+

- CH3 (15)

Parent lon
m/z 97
(N-Cyano-N'-methylacetamidine)

-NCN (41) Fragment
m/z 56
[Core - CN]+

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for N-Cyano-N'-methylacetamidine under ESI+
conditions.

Infrared Spectroscopy (IR)

Phase: KBr Pellet or ATR (Solid/QOil)[1][3]

The IR spectrum is dominated by the "push-pull" alkene-like character of the cyanoamidine
system.[1][3]
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Frequency (hgcontent-ng-
c4120160419="" _nghost-
ng-c3115686525=""

class="inline ng-star- Intensity
inserted">

Vibrational Mode
Assignment

3250 - 3350 Medium, Broad

stretch.[1][2] Indicates the
presence of the ngcontent-ng-
c4120160419="" _nghost-ng-
€3115686525="" class="inline

ng-star-inserted">

group.[1][2]

2170 - 2190 Strong, Sharp

ngcontent-ng-c4120160419=""
_nghost-ng-c3115686525=""
class="inline ng-star-inserted">

Cyano stretch.[1][2]
Diagnostic: Shifted to lower
freq vs saturated nitriles (2250)
due to conjugation with
ngcontent-ng-c4120160419=""
_nghost-ng-c3115686525=""
class="inline ng-star-inserted">

1580 - 1620 Strong

Imine stretch.[1][2] The
"amidinate" character lowers

this from typical imine (1650).
[1]

1380 - 1420 Medium

ngcontent-ng-c4120160419=""
_nghost-ng-c3115686525=""

class="inline ng-star-inserted">
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Methyl deformation (umbrella
mode).[1]

ngcontent-ng-c4120160419=""
_nghost-ng-c3115686525=""
700800 Medium class="inline ng-star-inserted">

Wagging (broad).[1]

Diagnostic Tip: The combination of a nitrile peak at ~2180 ngcontent-ng-c4120160419=""
_nghost-ng-c3115686525="" class="inline ng-star-inserted">

and an imine peak at ~1600
is the fingerprint of the
-cyanoamidine functionality.[1][2]

NMR Spectroscopy Data

Solvent:ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-
inserted">

or
Tautomerism: The compound exists primarily in the
-isomer form regarding the

bond, stabilized by an intramolecular H-bond, though

-isomers may appear as minor sets of peaks.[1][2]

NMR (Proton)
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Shift (ngcontent-
ng-c4120160419=""
_nghost-ng-
Bl R Multiplicity Integration Assignment
class="inline ng-
star-inserted">
ppm)
N-H. Exchangeable
with
8.50 - 9.20 Broad Singlet 1H - Chemical shift varies
with
concentration/solvent.
[1]
N-CH_3.[1][2]
Couples with the
Doublet (ngcontent- adjacent NH proton.[1]
ng-c4120160419="" Becomes a singlet
_nghost-ng- upon ngcontent-ng-
295-305 €3115686525="" 3H c4120160419=""
class="inline ng-star- _nghost-ng-
inserted"> €3115686525=""
class="inline ng-star-
) inserted">
shake.
C-CH_3 (Acetamidine
methyl).[1][2]
Distinctly deshielded
2.30-2.45 Singlet 3H compared to
standard acetyl methyl
(~2.[1][3]0) due to the
anisotropy.[1]
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NMR (Carbon)

Shift (ngcontent-ng-
c4120160419="" _nghost-
ng-c3115686525=""

class="inline ng-star- Type Assignment
inserted">
ppm)
C=N (Amidine carbon).[1][2]
Quaternary ( Deshielded, similar to
170.0-175.0 -
) carbonyls but characteristic of
guanidine/amidine systems.[1]
Quaternary (ngcontent-ng-
c4120160419="" _nghost-ng- c
116.0 - 118.0 €3115686525="" class="inline
ng-star-inserted"> N (Cyano group).[1][2]
)
Primary (ngcontent-ng-
c4120160419="" _nghost-ng-
290-31.0 €3115686525="" class="inline N-CH_3.[1][2]
ng-star-inserted">
)
Primary (
18.0 - 20.0 C-CH_3.
)

Synthesis & Preparation (Reference)

For analytical standard preparation, the compound is typically synthesized via the reaction of

ethyl

-cyanoacetimidate with methylamine.[1][2]
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e Precursor: Ethyl ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline
ng-star-inserted">

-cyanoacetimidate is prepared from acetonitrile, ethanol, and cyanamide.[1][2]

e Aminolysis: Reaction with aqueous methylamine at ngcontent-ng-c4120160419="" _nghost-
ng-c3115686525="" class="inline ng-star-inserted">

[1]
 Purification: Recrystallization from ethanol/ether.[1][3]

Workflow Diagram:

+ EtOH / HCl + Methylamine (MeNH?2)
Acetonitrile + Cyanamide > Ethyl N-cyanoacetimidate - EtOH > N-Cyano-N'-methylacetamidine
(CH3CN) (Intermediate) (Target)

Click to download full resolution via product page
Caption: Synthetic route from acetonitrile to N-Cyano-N'-methylacetamidine.
References
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[e]

Title: Highly Effective Fe-Doped Nano Titanium Oxide for Removal of Acetamiprid...[1][3]

o

Source: MDPI (Agronomy 2024).[1][3][8]

[¢]

Note: Confirms the degradation product m/z 97 as "N-cyano-N'-methylacetamide”
(nomenclature variant for the amidine).[1][3][7]

[¢]

L1[3]E1e]7181Lo]

¢ Chemical Structure & Properties (PubChem)
o Title: 2-Cyano-N-methylacetamide (Isobaric Impurity Reference).[1][3]
o Source: PubChem CID 80622.[1][3][12]

o Note: Provides data for the acetamide isomer (m/z 98) for exclusion purposes.

o 13[1][3][6][7]8][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N-(6-Chloro-3-pyridylmethyl)-N-cyano-N-methylacetamidine PESTANAL , analytical
standard 160430-64-8 [sigmaaldrich.com]

2.N-(6-208-3-) SILAFIL)-N-> T /-N-XF)L T & I PESTANAL®, analytical
standard | Sigma-Aldrich [sigmaaldrich.com]

3. (E)-N-(6-Chloro-3-pyridyl)methyl-N'-cyano-N-methylacetamidine | Drug Information, Uses,
Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

4. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

5. Acetamiprid CAS#: 160430-64-8 [m.chemicalbook.com]

6. researchgate.net [researchgate.net]

7. mdpi.com [mdpi.com]

© 2026 BenchChem. All rights reserved. 10/12 Tech Support


https://www.sigmaaldrich.com/US/en/product/sial/33674
https://www.pharmacompass.com/chemistry-chemical-name/e-n-6-chloro-3-pyridyl-methyl-n-cyano-n-methylacetamidine
https://www.sigmaaldrich.com/US/en/product/sial/33674
https://www.pharmacompass.com/chemistry-chemical-name/e-n-6-chloro-3-pyridyl-methyl-n-cyano-n-methylacetamidine
https://www.researchgate.net/publication/378506192_Highly_Effective_Fe-Doped_Nano_Titanium_Oxide_for_Removal_of_Acetamiprid_and_Atrazine_under_Simulated_Sunlight_Irradiation
https://www.sigmaaldrich.com/US/en/product/sial/33674
https://www.pharmacompass.com/chemistry-chemical-name/e-n-6-chloro-3-pyridyl-methyl-n-cyano-n-methylacetamidine
https://www.mdpi.com/2073-4395/14/3/461
https://www.mdpi.com/2073-4395/14/3/461
https://www.sigmaaldrich.com/US/en/product/sial/33674
https://www.pharmacompass.com/chemistry-chemical-name/e-n-6-chloro-3-pyridyl-methyl-n-cyano-n-methylacetamidine
https://www.researchgate.net/figure/Toxicity-of-acetamiprid-and-imidacloprid-in-either-Non-Differentiated-or-in_fig2_370384220
https://www.mdpi.com/2073-4395/14/3/461
https://www.researchgate.net/publication/378506192_Highly_Effective_Fe-Doped_Nano_Titanium_Oxide_for_Removal_of_Acetamiprid_and_Atrazine_under_Simulated_Sunlight_Irradiation
https://eureka.patsnap.com/patent-CN106417344A
https://www.sigmaaldrich.com/US/en/product/sial/33674
https://www.pharmacompass.com/chemistry-chemical-name/e-n-6-chloro-3-pyridyl-methyl-n-cyano-n-methylacetamidine
https://www.sigmaaldrich.com/US/en/product/sial/33674
https://www.pharmacompass.com/chemistry-chemical-name/e-n-6-chloro-3-pyridyl-methyl-n-cyano-n-methylacetamidine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyano-N-methylacetamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyano-N-methylacetamide
https://www.sigmaaldrich.com/US/en/product/sial/33674
https://www.pharmacompass.com/chemistry-chemical-name/e-n-6-chloro-3-pyridyl-methyl-n-cyano-n-methylacetamidine
https://www.researchgate.net/figure/Toxicity-of-acetamiprid-and-imidacloprid-in-either-Non-Differentiated-or-in_fig2_370384220
https://www.mdpi.com/2073-4395/14/3/461
https://www.researchgate.net/publication/378506192_Highly_Effective_Fe-Doped_Nano_Titanium_Oxide_for_Removal_of_Acetamiprid_and_Atrazine_under_Simulated_Sunlight_Irradiation
https://eureka.patsnap.com/patent-CN106417344A
https://www.benchchem.com/product/b13798277?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/US/en/product/sial/33674
https://www.sigmaaldrich.com/US/en/product/sial/33674
https://www.sigmaaldrich.com/JP/ja/product/sial/33674
https://www.sigmaaldrich.com/JP/ja/product/sial/33674
https://www.pharmacompass.com/chemistry-chemical-name/e-n-6-chloro-3-pyridyl-methyl-n-cyano-n-methylacetamidine
https://www.pharmacompass.com/chemistry-chemical-name/e-n-6-chloro-3-pyridyl-methyl-n-cyano-n-methylacetamidine
https://shizuoka.repo.nii.ac.jp/record/11369/files/210310001.pdf
https://m.chemicalbook.com/ProductChemicalPropertiesCB2351351_EN.htm
https://www.researchgate.net/figure/Toxicity-of-acetamiprid-and-imidacloprid-in-either-Non-Differentiated-or-in_fig2_370384220
https://www.mdpi.com/2073-4395/14/3/461
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13798277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

8. researchgate.net [researchgate.net]

9. BJOC - Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide
[beilstein-journals.org]

» 10. Synergistic insecticidal composition containing cyantraniliprole and acetamiprid and
application of synergistic insecticidal composition - Eureka | Patsnap [eureka.patsnap.com]

e 11. Highly Effective Fe-Doped Nano Titanium Oxide for Removal of Acetamiprid and Atrazine
under Simulated Sunlight Irradiation [mdpi.com]

e 12. 2-Cyano-N-methylacetamide | C4H6N20 | CID 80622 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 13. 2-Cyano-N-methylacetamide | C4H6N20 | CID 80622 - PubChem
[pubchem.ncbi.nim.nih.gov]

o To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of -
Cyano- -methylacetamidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13798277#spectroscopic-data-of-n-cyano-n-
methylacetamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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